butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Description
Historical Context of Pyrrolopyrimidine Development
The pyrrolopyrimidine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early work focusing on its natural occurrence in nucleosides and antibiotics. For example, the isolation of toyocamycin in 1956 highlighted the biological relevance of 7-deazapurine structures, which share structural homology with pyrrolopyrimidines. By the 1970s, synthetic efforts aimed to replicate these natural products, leading to methodologies such as the cyclization of aminopyrimidines with α,β-unsaturated carbonyl compounds. The discovery that GTP serves as a biosynthetic precursor for deazapurines further cemented pyrrolopyrimidines as targets for analog development, particularly in antiviral and anticancer contexts.
Significance in Medicinal Chemistry Research
Pyrrolopyrimidines have become indispensable in drug discovery due to their ability to mimic purine bases while offering enhanced metabolic stability. Their planar aromatic structure enables π-π stacking interactions with enzyme active sites, making them ideal for kinase inhibition. For instance, derivatives like pyrazole-pyrrolopyrimidines exhibit sub-nanomolar IC~50~ values against epidermal growth factor receptor (EGFR) kinases, as demonstrated in glioma models. The scaffold’s versatility is further evidenced by its role in targeting KRAS G12C mutants, where urea-functionalized pyrrolopyrimidines covalently bind to cysteine residues to block oncogenic signaling.
Table 1: Key Medicinal Targets of Pyrrolopyrimidine Derivatives
Evolution of Pyrrolopyrimidine-Based Drug Design
Early analogs focused on simple substitutions, but advances in computational chemistry enabled structure-based optimization. The rational design of SK-17 exemplifies this shift: molecular docking studies identified a urea moiety that enhances covalent binding to KRAS G12C, resulting in a 10-fold potency increase over earlier candidates. Parallel efforts in fragment-based drug discovery yielded pyrazole-pyrrolopyrimidine hybrids, which exploit hydrophobic pockets in EGFR’s ATP-binding site. Recent synthetic breakthroughs, such as acid-catalyzed cyclizations using 1N hydrochloric acid, have streamlined access to core structures like pyrrolo[2,3-d]pyrimidin-4-ol.
Current Research Landscape
Contemporary studies emphasize three frontiers:
- Diverse Functionalization : tert-Butyl carboxylate protections (e.g., tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) enable selective modifications at the N6 and C2 positions, as seen in RET kinase inhibitors.
- Combination Therapies : Synergistic effects between pyrrolopyrimidines and SHP2 inhibitors highlight their potential in overcoming resistance mechanisms.
- Synthetic Methodologies : Improved yields (e.g., 64% for pyrrolo[2,3-d]pyrimidin-4-ol via HCl-mediated cyclization) support large-scale production.
Table 2: Advances in Pyrrolopyrimidine Synthesis (2016–2025)
Structure
3D Structure
Properties
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with butyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or amino positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Inhibitory Activity Against Malaria
Research has highlighted the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, exhibited promising inhibitory activity against PfCDPK4 and PfCDPK1. The reported IC50 values ranged from 0.210 to 0.589 μM, indicating strong potential for further development as antimalarial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while modifying substituents to enhance biological activity.
Case Studies in Synthesis
-
Synthesis Route : A common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions followed by esterification to introduce the butyl group.
Step Reaction Type Key Reagents 1 Cyclization Aniline derivatives 2 Esterification Butanol, acid catalyst - Optimization Studies : Researchers have employed various reaction conditions (temperature, solvent choice) to optimize the synthesis of this compound and its derivatives for enhanced yield and purity .
Antimalarial Drug Development
Given its inhibitory action against PfCDPKs, this compound is being investigated as a candidate for new antimalarial drugs. The ongoing research aims to refine its structure to improve efficacy and reduce potential side effects.
Cancer Treatment Research
The exploration of this compound in cancer treatment is still in preliminary stages. However, the structural similarities with other known anticancer agents warrant further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Halogen substituents (e.g., 479633-70-0, 252723-17-4) introduce steric and electronic effects that could hinder target binding compared to the methyl group in the target compound .
Biological Activity: PP-13 demonstrated potent cytotoxicity in NSCLC cells, attributed to its benzylamino group, which is absent in the target compound. This suggests that the target’s activity may rely on alternative mechanisms, such as ester-mediated interactions . Sulfonyl or tosyl groups (e.g., 479633-70-0, 252723-17-4) are often used to block reactive sites during synthesis but may reduce bioavailability due to increased molecular weight .
Synthetic Utility :
- The methyl group at position 6 in the target compound simplifies synthetic routes compared to halogenated analogs, which require harsh conditions for functionalization .
Biological Activity
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS Number: 1095822-84-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Purity : ≥97%
- Physical Form : Light yellow solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antimalarial and antibacterial activities. The compound's structure allows it to engage with enzyme systems and cellular pathways effectively.
Antimalarial Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antimalarial properties by inhibiting PfATP4, a key Na⁺-ATPase in Plasmodium falciparum. Studies have shown that structural modifications can enhance the potency and metabolic stability of these compounds, potentially leading to new therapeutic avenues for malaria treatment .
Biological Activity Data
Case Studies
- Antimalarial Efficacy : A study focused on optimizing pyrrolo[2,3-d]pyrimidine derivatives demonstrated that this compound analogs showed promising activity against PfATP4, with modifications leading to improved aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .
- Antibacterial Properties : Another investigation highlighted the antibacterial activity of pyrrole-based compounds against Staphylococcus aureus. The tested derivatives exhibited varying degrees of potency, with some showing MIC values comparable to established antibiotics like ciprofloxacin .
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For instance:
- The introduction of specific substituents at various positions on the pyrrolo ring can significantly alter both the potency and selectivity of these compounds against targeted pathogens.
- Enhanced lipophilicity has been correlated with increased metabolic stability and improved pharmacokinetic profiles in animal models .
Q & A
Q. What are the recommended synthetic routes for butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?
- Methodology : Synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via: (i) Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form an intermediate. (ii) Cyclization with formamidine to generate the pyrimidine core. (iii) Chlorination or carboxylation for functionalization .
- Adaptation : Replace chlorination with carboxylation using butyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. How can the structure of this compound be validated post-synthesis?
- Techniques :
- 1H/13C NMR : Analyze chemical shifts for the butyl ester (δ ~4.2 ppm for OCH2), methyl group (δ ~2.5 ppm), and pyrrolo-pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C13H17N3O2: theoretical m/z 255.13) .
- X-ray crystallography : If single crystals are obtained, resolve the 3D structure to confirm regiochemistry .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended .
Advanced Research Questions
Q. How does the butyl ester moiety impact kinase inhibition compared to methyl or ethyl analogs?
- Experimental Design :
- Kinase Assays : Test inhibitory activity against EGFR, VEGFR2, and CDK2 using ATP-competitive assays. Compare IC50 values with methyl/ethyl analogs (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) .
- Molecular Docking : Simulate binding interactions using AutoDock Vina; the butyl group may enhance hydrophobic interactions in kinase pockets .
Q. What strategies optimize bioavailability without compromising target affinity?
- Approaches :
- Prodrug Design : Replace the butyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .
- SAR Studies : Introduce substituents at the 5- or 6-positions (e.g., halogens, aryl groups) to modulate potency and metabolic stability .
Q. How can contradictory data on pyrrolo-pyrimidine cytotoxicity be resolved?
- Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
